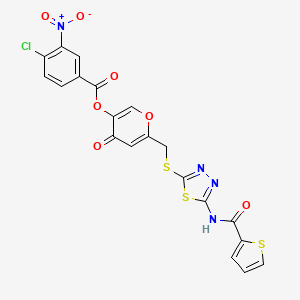
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its bond lengths and angles, its stereochemistry, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Heterocyclic Compound Synthesis and Biological Activity
- Nitric Oxide Synthase Inhibition : Thiadiazoline and pyrazoline derivatives exhibit inhibitory activities against different isoforms of nitric oxide synthase, which is crucial for understanding various physiological and pathological processes. The synthesis of these derivatives incorporates structures akin to the compound , suggesting potential in neurobiology and pharmacology research (Arias et al., 2018).
- Antibacterial and Antifungal Agents : Novel analogs of pyrazol-5-ones derived from 2-amino benzothiazole demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating the potential use of similar compounds in developing new antimicrobial agents (Palkar et al., 2017).
Organocatalysis and Chemical Synthesis
- Catalysis in Organic Synthesis : Research has shown that certain benzo[b]thiophene derivatives synthesized from 3-chlorobenzo[b]thiophene-2-carboxyl chloride have notable antibacterial, antifungal, and anti-inflammatory properties. These findings highlight the versatility of thiophene derivatives in synthesizing compounds with significant biological activities (Isloor et al., 2010).
Photosynthetic Electron Transport Inhibition
- Herbicide Development : Pyrazole derivatives have been evaluated as potential inhibitors of photosynthetic electron transport, a critical pathway in plant biology. This research suggests that modifications to the pyrazole core can lead to new herbicides with specific modes of action (Vicentini et al., 2005).
Metal Complex Synthesis
- Metal Complexes with Organic Ligands : Novel copper(II), cobalt(II), and nickel(II) complexes involving organic ligands similar to the queried compound were synthesized. These complexes were characterized by various techniques, suggesting applications in materials science and catalysis (Myannik et al., 2018).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, including its toxicity, flammability, and any precautions that should be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions, including any unanswered questions about the compound and any potential applications it might have.
I hope this general information is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions, feel free to ask!
Propriétés
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-chloro-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN4O7S3/c21-12-4-3-10(6-13(12)25(29)30)18(28)32-15-8-31-11(7-14(15)26)9-34-20-24-23-19(35-20)22-17(27)16-2-1-5-33-16/h1-8H,9H2,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJLPNYMGNHZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN4O7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chloro-3-nitrobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

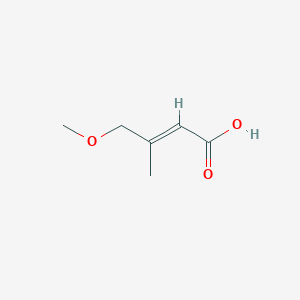
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2765862.png)
![(Z)-methyl 4-(hydroxyimino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2765863.png)
![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide](/img/structure/B2765864.png)
![2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2765865.png)
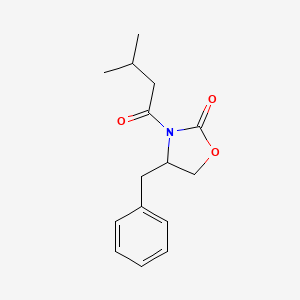
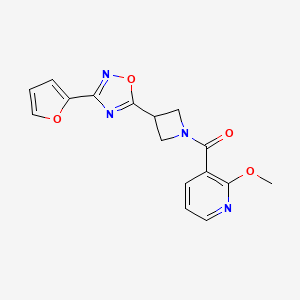
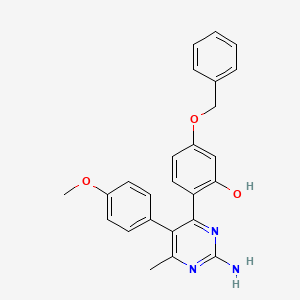
![N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide](/img/structure/B2765874.png)


![N-([2,3'-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2765880.png)
![N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2765882.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione](/img/structure/B2765883.png)